![molecular formula C14H9ClN2O2 B14177543 (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone CAS No. 858118-34-0](/img/structure/B14177543.png)
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone is a heterocyclic compound that features a pyrrolopyridine core substituted with a chloro group and a hydroxyphenyl methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone typically involves the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Hydroxyphenyl Methanone Moiety: This step involves the coupling of the pyrrolopyridine core with a hydroxyphenyl methanone derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: Used in the study of enzyme inhibition and receptor binding.
Materials Science: Explored for its use in organic electronics and as a building block for novel materials.
Industry: Utilized in the synthesis of advanced intermediates for various chemical processes.
Mécanisme D'action
The mechanism of action of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.
Pathways Involved: Inhibition of key enzymes like kinases and modulation of receptor activity, leading to reduced inflammation and inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
- (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
- (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
Uniqueness
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a hydroxyphenyl methanone moiety makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
858118-34-0 |
|---|---|
Formule moléculaire |
C14H9ClN2O2 |
Poids moléculaire |
272.68 g/mol |
Nom IUPAC |
(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-(3-hydroxyphenyl)methanone |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-4-5-16-14-12(11)10(7-17-14)13(19)8-2-1-3-9(18)6-8/h1-7,18H,(H,16,17) |
Clé InChI |
SSEBAGBEKLAAAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)C(=O)C2=CNC3=NC=CC(=C23)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


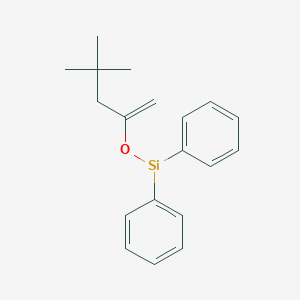
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14177468.png)
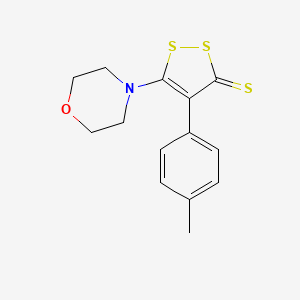
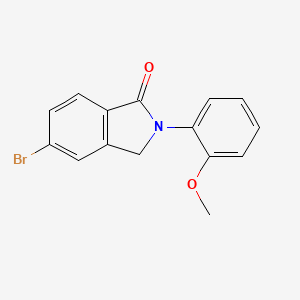
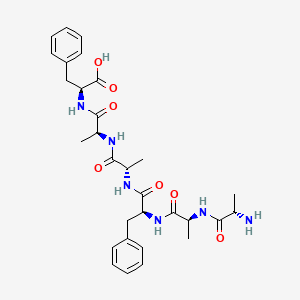
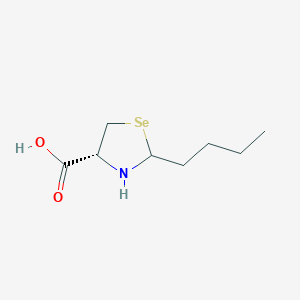
![n,6-Dimethyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14177486.png)

silane](/img/structure/B14177507.png)
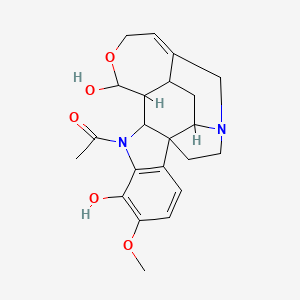
![1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole](/img/structure/B14177535.png)
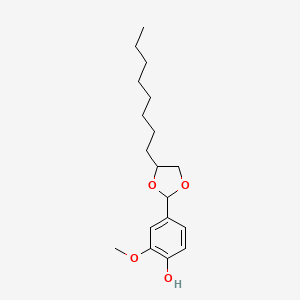
![(1R,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14177555.png)
![4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14177557.png)
